molecular formula C19H19NO2 B5681508 N-(2-isopropyl-6-methylphenyl)-1-benzofuran-2-carboxamide

N-(2-isopropyl-6-methylphenyl)-1-benzofuran-2-carboxamide

Cat. No. B5681508
M. Wt: 293.4 g/mol
InChI Key: PSRVUVUMKSULAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropyl-6-methylphenyl)-1-benzofuran-2-carboxamide, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It is a type of chemical compound that binds to cannabinoid receptors in the brain and blocks the effects of cannabinoids. AM-251 has been widely used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes.

Mechanism of Action

N-(2-isopropyl-6-methylphenyl)-1-benzofuran-2-carboxamide acts as a competitive antagonist at the cannabinoid type 1 (CB1) receptor. It binds to the CB1 receptor and blocks the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce food intake, increase locomotor activity, and decrease anxiety-like behavior. This compound has also been shown to attenuate the analgesic effects of cannabinoids, indicating its potential as a therapeutic agent for pain management.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-isopropyl-6-methylphenyl)-1-benzofuran-2-carboxamide in scientific research is its high selectivity for the CB1 receptor. This allows researchers to specifically target the endocannabinoid system without affecting other neurotransmitter systems. However, one limitation of using this compound is its potential for off-target effects. Researchers must carefully control for these effects to ensure that the observed effects are due to the blockade of the CB1 receptor.

Future Directions

There are several future directions for research on N-(2-isopropyl-6-methylphenyl)-1-benzofuran-2-carboxamide. One area of interest is the use of this compound as a potential therapeutic agent for various medical conditions such as obesity, addiction, and pain. Another area of interest is the development of more selective CB1 receptor antagonists that can be used to specifically target different aspects of the endocannabinoid system. Finally, further research is needed to fully understand the physiological and pathological roles of the endocannabinoid system and its potential as a therapeutic target.

Synthesis Methods

N-(2-isopropyl-6-methylphenyl)-1-benzofuran-2-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step is the synthesis of 2,3-dihydrobenzofuran, which is then converted to 1-benzofuran-2-carboxylic acid. The final step involves the coupling of 1-benzofuran-2-carboxylic acid with 2-isopropyl-6-methylphenylamine to form this compound.

Scientific Research Applications

N-(2-isopropyl-6-methylphenyl)-1-benzofuran-2-carboxamide has been used in a wide range of scientific research applications. One of the main uses of this compound is to investigate the role of the endocannabinoid system in various physiological processes such as pain, appetite, and mood regulation. This compound has also been used to study the effects of cannabinoids on the cardiovascular system, immune system, and nervous system.

properties

IUPAC Name

N-(2-methyl-6-propan-2-ylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-12(2)15-9-6-7-13(3)18(15)20-19(21)17-11-14-8-4-5-10-16(14)22-17/h4-12H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRVUVUMKSULAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321048
Record name N-(2-methyl-6-propan-2-ylphenyl)-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641458
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

307539-69-1
Record name N-(2-methyl-6-propan-2-ylphenyl)-1-benzofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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